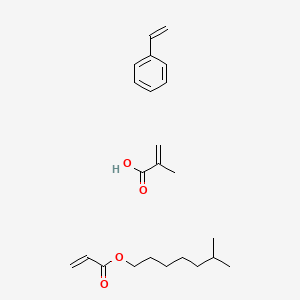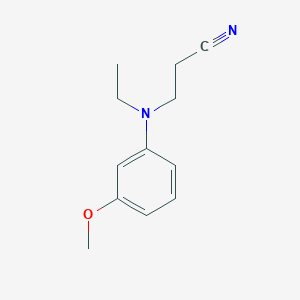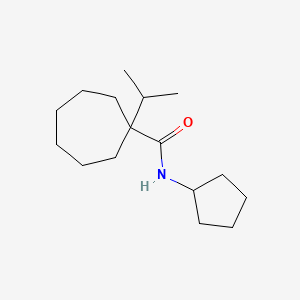
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide: is a chemical compound with the molecular formula C16H29NO and a molecular weight of 251.41 g/mol It is characterized by its unique structure, which includes a cyclopentyl group, an isopropyl group, and a cycloheptanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide typically involves the following steps:
Formation of the Cycloheptanecarboxamide Core: The initial step involves the preparation of the cycloheptanecarboxamide core through the reaction of cycloheptanecarboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the cycloheptanecarboxamide intermediate.
Addition of the Isopropyl Group: The final step involves the addition of the isopropyl group through a Friedel-Crafts alkylation reaction, using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), amines (e.g., NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, substituted amides
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide can be compared with other similar compounds, such as:
N-Cyclopentyl-1-isopropylcyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
N-Cyclopentyl-1-isopropylcyclooctanecarboxamide: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.
N-Cyclopentyl-1-isopropylcyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.
The uniqueness of this compound lies in its specific ring size and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56471-70-6 |
|---|---|
Molekularformel |
C16H29NO |
Molekulargewicht |
251.41 g/mol |
IUPAC-Name |
N-cyclopentyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C16H29NO/c1-13(2)16(11-7-3-4-8-12-16)15(18)17-14-9-5-6-10-14/h13-14H,3-12H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
NUTMIYRXXQBCST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCCCCC1)C(=O)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


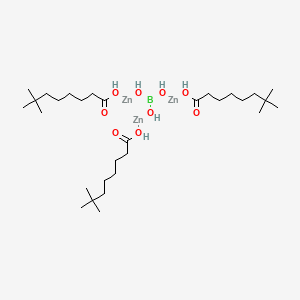
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
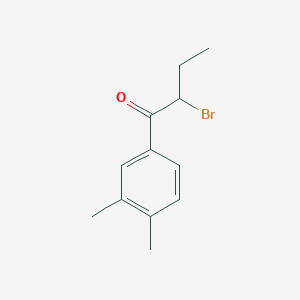
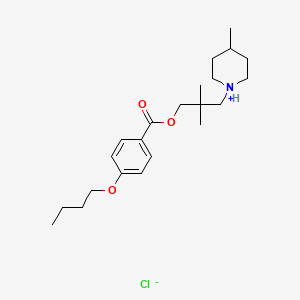
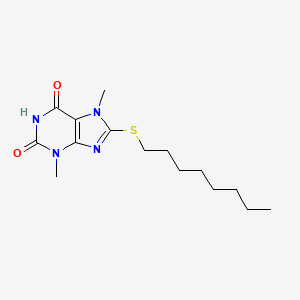
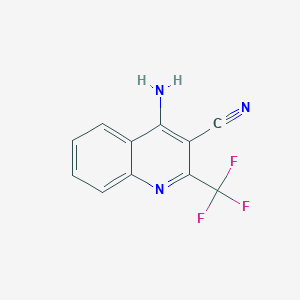


![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

